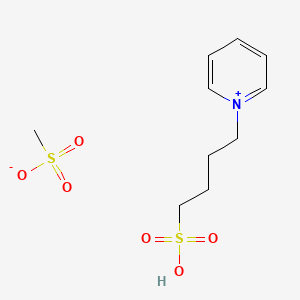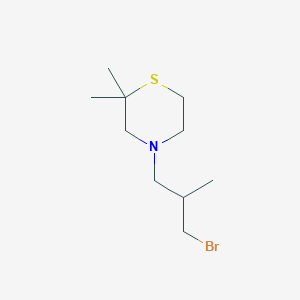
4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine is an organic compound with a unique structure that includes a brominated alkyl chain and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine typically involves the reaction of 3-bromo-2-methylpropene with thiomorpholine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thiomorpholine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated compounds and modified thiomorpholine derivatives.
Scientific Research Applications
4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine involves its interaction with specific molecular targets. The bromine atom and the thiomorpholine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpropene: A precursor in the synthesis of 4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine.
4-(3-Bromo-2-methylpropyl)morpholine: A structurally similar compound with a morpholine ring instead of a thiomorpholine ring.
N-(3-bromo-2-methylpropyl)-4-methylbenzamide: Another brominated compound with different functional groups.
Uniqueness
This compound is unique due to its combination of a brominated alkyl chain and a thiomorpholine ring This structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C10H20BrNS |
|---|---|
Molecular Weight |
266.24 g/mol |
IUPAC Name |
4-(3-bromo-2-methylpropyl)-2,2-dimethylthiomorpholine |
InChI |
InChI=1S/C10H20BrNS/c1-9(6-11)7-12-4-5-13-10(2,3)8-12/h9H,4-8H2,1-3H3 |
InChI Key |
ZDEFLHPEUBRBHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCSC(C1)(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



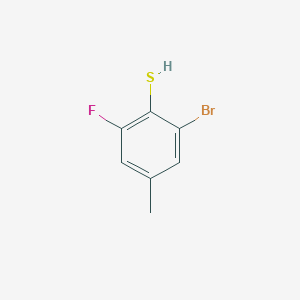
![4-Fluoro-2-iodobenzo[d]oxazole](/img/structure/B15205107.png)
![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B15205112.png)
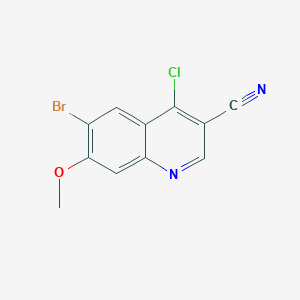
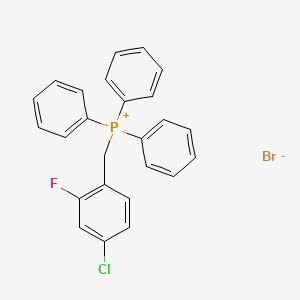
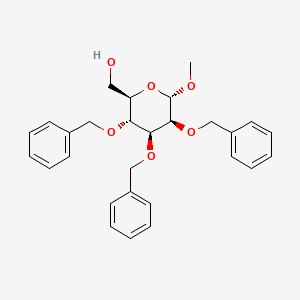
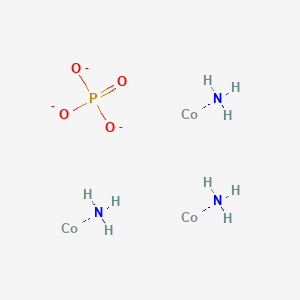
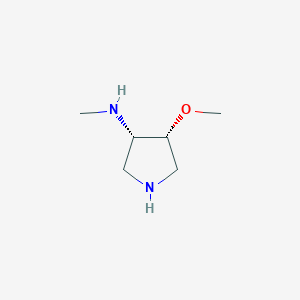
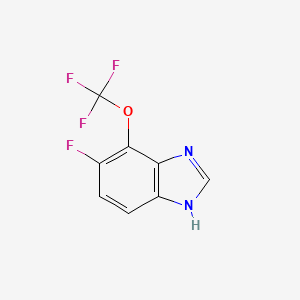
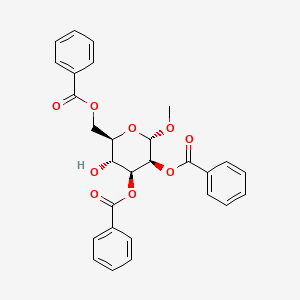
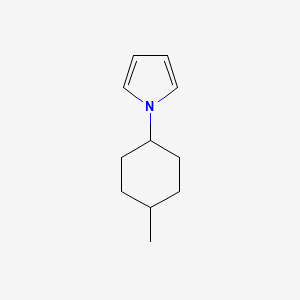
![3-Aminobenzo[c]isoxazole-5-carbonitrile](/img/structure/B15205182.png)
